4-Chloro-2-methyl-3-nitrophenol

Catalog No.
S8825472
CAS No.
219312-11-5
M.F
C7H6ClNO3
M. Wt
187.58 g/mol
Availability
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4-Chloro-2-methyl-3-nitrophenol

CAS Number

219312-11-5

Product Name

4-Chloro-2-methyl-3-nitrophenol

IUPAC Name

4-chloro-2-methyl-3-nitrophenol

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

InChI

InChI=1S/C7H6ClNO3/c1-4-6(10)3-2-5(8)7(4)9(11)12/h2-3,10H,1H3

InChI Key

MABWSFKSRLGRNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])Cl)O

4-Chloro-2-methyl-3-nitrophenol, also known as 4-chloro-5-methyl-2-nitrophenol, is an organic compound characterized by its aromatic structure, which features a chlorine atom, a methyl group, and a nitro group attached to a phenolic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agriculture. The presence of the nitro group contributes to its reactivity and biological activity, making it an important subject of study in organic chemistry.

  • Oxidation: The compound can be oxidized using hydrogen peroxide in the presence of a catalyst, leading to the formation of reactive oxygen species.
  • Reduction: Reduction reactions can convert the nitro group into an amino group, resulting in the formation of 4-chloro-6-amino-2-methylphenol.
  • Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles in substitution reactions, which are common in aromatic compounds.

These reactions highlight the versatility of 4-chloro-2-methyl-3-nitrophenol in synthetic organic chemistry, allowing for the creation of various derivatives with different properties and applications.

The biological activity of 4-chloro-2-methyl-3-nitrophenol has been investigated in several studies. It has been shown to interact with various enzymes and proteins, particularly as an activator of ryanodine receptors. These receptors are crucial for calcium signaling within cells. The activation of ryanodine receptors by this compound leads to an increase in intracellular calcium levels, which can influence numerous cellular processes such as muscle contraction and neurotransmitter release .

Additionally, the compound has been studied for its potential environmental impacts, particularly regarding its degradation by microbial species. Certain bacteria can utilize this compound as a carbon and energy source, leading to its breakdown into less harmful metabolites .

Several methods exist for synthesizing 4-chloro-2-methyl-3-nitrophenol:

  • Nitration of 4-Chloro-3-methylphenol: This method involves mixing 4-chloro-3-methylphenol with nitrating agents such as bismuth (III) nitrate or iron (III) nitrate in acetone. The mixture is stirred at room temperature or refluxed for several hours. After completion, the product is purified using silica gel chromatography.
  • Hydrolysis of 5-Dichloronitrobenzene: An alternative synthesis involves hydrolyzing 5-dichloronitrobenzene with sodium hydroxide under controlled temperature and pressure conditions. This method yields 4-chloro-2-nitrophenol through a series of steps that include crystallization and purification .

These methods demonstrate the compound's accessibility for research and industrial applications.

4-Chloro-2-methyl-3-nitrophenol finds applications across various domains:

  • Agriculture: It may be used as an herbicide or pesticide due to its biological activity against certain pests.
  • Pharmaceuticals: Its ability to modulate calcium signaling makes it a candidate for drug development targeting conditions related to calcium dysregulation.
  • Chemical Intermediates: It serves as a precursor in the synthesis of other organic compounds, including dyes and pigments.

The unique combination of functional groups in this compound enhances its utility across these fields.

Studies on the interactions of 4-chloro-2-methyl-3-nitrophenol with biological systems have revealed significant insights:

  • Microbial Degradation: Certain bacterial strains have been identified that can degrade this compound effectively, utilizing it as their sole carbon source. This degradation pathway often results in the formation of less toxic products such as 4-chloro-2-aminophenol .
  • Enzyme Activity: Enzymatic assays have shown that specific enzymes are involved in the reduction and dehalogenation processes related to this compound's metabolism. For instance, enzymes like nitroreductase catalyze the conversion of nitro groups into amino groups .

These studies underscore the importance of understanding both the biochemical interactions and environmental impacts associated with 4-chloro-2-methyl-3-nitrophenol.

Several compounds share structural similarities with 4-chloro-2-methyl-3-nitrophenol. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesKey Differences
4-Chloro-3-methylphenolLacks nitro groupLess reactive; primarily used as a disinfectant
4-Chloro-3,5-dimethylphenolContains two methyl groupsDifferent reactivity; used as a disinfectant
5-Methyl-2-nitrophenolNitro group at different positionAlters chemical behavior; different applications

The unique combination of chlorine, methyl, and nitro groups in 4-chloro-2-methyl-3-nitrophenol distinguishes it from these similar compounds, affecting its reactivity and potential uses.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

187.0036207 g/mol

Monoisotopic Mass

187.0036207 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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